3-((tert-Butoxycarbonyl)amino)-3-(piperidin-2-yl)propanoic acid
CAS No.: 886362-32-9
Cat. No.: VC7852068
Molecular Formula: C13H24N2O4
Molecular Weight: 272.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886362-32-9 |
|---|---|
| Molecular Formula | C13H24N2O4 |
| Molecular Weight | 272.34 |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-2-ylpropanoic acid |
| Standard InChI | InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10(8-11(16)17)9-6-4-5-7-14-9/h9-10,14H,4-8H2,1-3H3,(H,15,18)(H,16,17) |
| Standard InChI Key | PMPZAVQZGHJWHA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCN1 |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCN1 |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound’s structure comprises three distinct components (Fig. 1):
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A piperidine ring substituted at the 2-position, contributing a six-membered nitrogen-containing heterocycle.
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A tert-butoxycarbonyl (Boc) group attached to the amino functionality, providing steric protection during synthetic reactions.
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A propanoic acid chain linked to both the Boc-amino group and the piperidine ring, introducing carboxylic acid reactivity .
The IUPAC name, 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-2-ylpropanoic acid, explicitly defines the connectivity: the Boc group () is bonded to the amino nitrogen, which is further connected to a central carbon that branches into the piperidin-2-yl and propanoic acid groups.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| CAS No. | 886362-32-9 |
| Molecular Formula | |
| Molecular Weight | 272.34 g/mol |
| SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCN1 |
| InChIKey | PMPZAVQZGHJWHA-UHFFFAOYSA-N |
| PubChem CID | 44828661 |
Synthesis and Reaction Pathways
General Synthetic Strategy
The compound is synthesized via nucleophilic substitution (SN2) reactions between Boc-protected piperidin-2-amine derivatives and halogenated propanoic acid esters. A representative pathway involves:
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Boc Protection: Piperidin-2-amine is treated with di-tert-butyl dicarbonate () to form tert-butyl (piperidin-2-yl)carbamate.
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Alkylation: The Boc-protected amine reacts with ethyl/methyl 2-bromopropanoate in the presence of a base (e.g., triethylamine, potassium carbonate) to yield the ester intermediate.
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Hydrolysis: The ester is saponified under acidic or basic conditions to generate the free carboxylic acid .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | , TEA, DCM, 0°C | 85–90% |
| Alkylation | Ethyl 2-bromopropanoate, KCO, DMF | 70–75% |
| Hydrolysis | 1M NaOH, THF/HO, reflux | 90–95% |
Stereoselective Modifications
Matulevičiūtė et al. (2023) highlighted the importance of chiral triflate esters in achieving enantiopure products. For example, reacting (R)- or (S)-triflates with 4-Boc-aminopiperidine at −50°C in dichloromethane (DCM) produced methyl 2-[(Boc-amino)piperidinyl]propanoates with 74–84% yield and >99% ee . While this study focused on piperidin-4-yl analogs, the methodology is adaptable to piperidin-2-yl systems by altering the amine starting material.
Physicochemical Properties
Solubility and Stability
The Boc group enhances lipophilicity, rendering the compound soluble in polar aprotic solvents (e.g., DCM, THF) but poorly soluble in water. The carboxylic acid moiety permits solubility in alkaline aqueous solutions (pH > 8). Stability studies indicate decomposition at temperatures >150°C, with the Boc group cleaving under strong acidic conditions (e.g., HCl in dioxane) .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1728 cm (ester C=O) and 1681 cm (Boc C=O) confirm functional groups .
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H NMR: Key signals include δ 1.44 ppm (Boc tert-butyl), δ 3.90–4.20 ppm (piperidine H-2), and δ 12.1 ppm (carboxylic acid proton) .
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Mass Spectrometry: ESI-MS shows [M+H] at m/z 273.18, consistent with the molecular formula.
Applications in Organic and Medicinal Chemistry
Peptide Synthesis
The compound serves as a conformationally restricted amino acid in peptide design. Incorporating the piperidine ring imposes rigid secondary structures, enhancing receptor binding selectivity. For example, Šačkus et al. (2023) utilized analogous Boc-piperidine amino acids to synthesize TLR antagonists with improved metabolic stability .
Drug Discovery
Piperidine derivatives are prevalent in CNS-active drugs due to their blood-brain barrier permeability. The Boc-protected amino acid framework enables rapid diversification into libraries for high-throughput screening. Potential targets include:
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